Sodium equilenin sulfate

Übersicht

Beschreibung

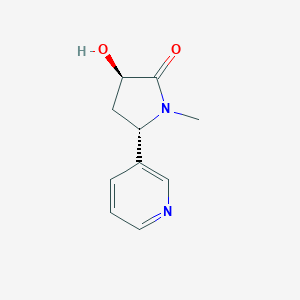

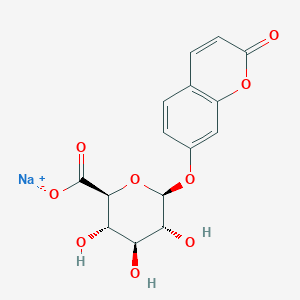

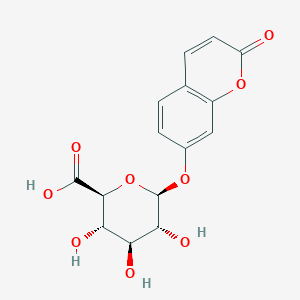

Sodium equilenin sulfate is a form of equilin, a naturally occurring estrogen sex hormone found in horses . It is one of the estrogens present in the estrogen combination drug preparations known as conjugated estrogens (CEEs; e.g. Premarin) and esterified estrogens (EEs; e.g. Estratab, Menest) . Equilin sulfate is a prodrug, which is hydrolyzed to the corresponding free estrogen equilin .

Molecular Structure Analysis

The sodium sulfate molecule consists of two sodium atoms (Na), one sulfur atom (S), and four oxygen atoms (O). The molecule adopts a highly symmetrical structure, which contributes to its properties and behavior in different applications .Physical And Chemical Properties Analysis

Sodium sulfate, an inorganic compound with the formula Na2SO4, is a white crystalline solid . It is readily soluble in water but not in ethanol .Wissenschaftliche Forschungsanwendungen

1. Histochemical Localization

Sodium equilenin sulfate has been studied for its use in histochemical localization. Partanen (2004) described a method for localizing d-equilenin sulfatase in human tissues using a simultaneous azo-coupling method. The method involved hydrolysis of d-equilenin sulfate by tissue sulfatase, followed by coupling with a diazonium salt to indicate enzyme activity. This application is significant for understanding enzyme activity in human tissues (Partanen, 2004).

2. Electrochemical Performance in Batteries

The role of sodium sulfate, including derivatives like this compound, in enhancing electrochemical performance has been explored. Yu et al. (2013) investigated the effects of sodium sulfate as an electrolyte additive on the electrochemical performance of lead electrodes. Their findings are valuable for improving the cycle life and maintenance-free properties of lead-acid batteries (Yu et al., 2013).

3. Sulfate Diffusion in Cement

Xiong et al. (2016) utilized impedance spectroscopy to study sulfate diffusion into cement paste, which can include compounds like this compound. This research provides insights into the diffusion process of sulfate ions, crucial for understanding the durability of cement structures (Xiong et al., 2016).

4. Understanding Crystallization Processes

Steiger and Asmussen (2008) conducted research on the crystallization of sodium sulfate phases in porous materials. Understanding the crystallization processes of sodium sulfates, including this compound, is essential for evaluating material durability and designing preservation strategies for historical artifacts and buildings (Steiger & Asmussen, 2008).

5. Industrial Effluent Treatment

Research on the removal of sulfate ions from industrial effluents, which can include this compound, has been performed by Kartic et al. (2018). They focused on chemical precipitation methods to effectively remove sulfate ions, a significant step in industrial wastewater treatment (Kartic et al., 2018).

6. Cancer Cell Metabolism Studies

Spink et al. (2001) explored the metabolism of equilenin in human breast cancer cells. Such studies are crucial for understanding the interaction of estrogenic compounds like this compound with cancer cells, providing insights into potential therapeutic approaches (Spink et al., 2001).

Wirkmechanismus

Target of Action

Sodium equilenin sulfate, also known as equilenin sodium sulfate, primarily targets estrogen receptors in the body . These receptors are crucial for the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

The compound enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor . This interaction increases the rate of synthesis of DNA, RNA, and some proteins . It’s important to note that equilenin sulfate is a prodrug, which is hydrolyzed to the corresponding free estrogen equilenin .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a significant role in the estrogenic pathway, contributing to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a component of conjugated estrogens, which are water-soluble salts of sulfate esters . The metabolic clearance rates of equilin and equilin sulfate are 2,640 L/day/m^2 and 175 L/day/m^2, respectively .

Result of Action

The action of this compound results in various molecular and cellular effects. It promotes growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also indirectly contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .

Biochemische Analyse

Biochemical Properties

Sodium equilenin sulfate is an estrogen, or an agonist of the estrogen receptors (ERs), the ERα and ERβ . It interacts with these proteins to exert its effects. Equilenin sulfate is a prodrug, which is hydrolyzed to the corresponding free estrogen equilin, an inhibitor of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) . This enzyme catalyzes the reduction of inactive estrone (E1) to the active 17beta-estradiol in breast tissues .

Cellular Effects

The effects of this compound on cells are primarily due to its role as an estrogen. As an estrogen, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can influence the expression of genes that are responsive to estrogen, leading to changes in cellular function .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with estrogen receptors . As a prodrug, it is hydrolyzed to equilin, which can bind to these receptors and modulate their activity . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings would depend on the specific experimental conditions. As a prodrug, it would first need to be hydrolyzed to equilin to exert its effects . Over time, this could lead to changes in cellular function as the equilin interacts with estrogen receptors and influences cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models would likely vary with dosage, similar to other drugs. At higher doses, there may be increased effects due to greater amounts of the drug being hydrolyzed to equilin and interacting with estrogen receptors . Specific studies would be needed to determine the exact effects at different dosages.

Metabolic Pathways

This compound is involved in the metabolic pathway of estrogen synthesis and metabolism . After being hydrolyzed to equilin, it can interact with 17beta-HSD1, an enzyme involved in the conversion of estrone to the more potent estrogen, 17beta-estradiol .

Subcellular Localization

The subcellular localization of this compound would depend on its biochemical properties and the specific cell type. As a prodrug, it would need to be hydrolyzed to equilin to exert its effects . The equilin could then interact with estrogen receptors, which are typically located in the cell nucleus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Sodium equilenin sulfate can be achieved through a multistep process involving the conversion of equilenin to equilenin sulfate followed by the reaction of the resulting compound with sodium hydroxide.", "Starting Materials": [ "Equilenin", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Equilenin is reacted with sulfuric acid to form equilenin sulfate.", "The equilenin sulfate is then mixed with sodium hydroxide and water to form Sodium equilenin sulfate.", "The mixture is then heated to a specific temperature and stirred for a specific amount of time to ensure complete reaction.", "The resulting product is then purified through a series of filtration and washing steps to obtain the final product, Sodium equilenin sulfate." ] } | |

CAS-Nummer |

16680-48-1 |

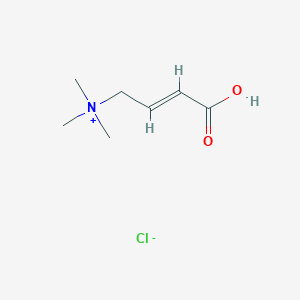

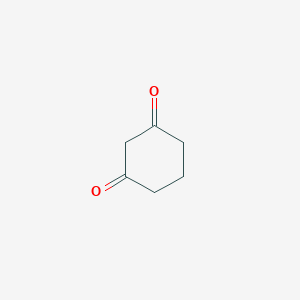

Molekularformel |

C18H18NaO5S |

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

sodium;[(13S,14S)-13-methyl-17-oxo-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H18O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16H,6-9H2,1H3,(H,20,21,22);/t16-,18-;/m0./s1 |

InChI-Schlüssel |

DQIJAZCUWQSOEA-AKXYIILFSA-N |

Isomerische SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

Aussehen |

White to Off-White Solid |

Andere CAS-Nummern |

16680-48-1 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

3-(Sulfooxy)-estra-1,3,5,7,9-pentaen-17-one Sodium Salt; 3-Hydroxyestra-1,3,5,7,9-pentaen-17-one HydrogenSulfate Monosodium Salt; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the separation of Sodium Equilenin Sulfate from similar compounds?

A1: Research has shown that this compound can be effectively separated from closely related compounds like Sodium Equilin Sulfate and their respective dihydro derivatives. [, ] This separation is achieved using dextran gel column chromatography, exploiting differences in adsorption characteristics between these molecules. [] This finding suggests potential for isolating and purifying this compound from complex mixtures, which is crucial for research and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.